molecular formula C10H6N2OS B12878957 4-(Benzo[d]thiazol-2-yl)isoxazole

4-(Benzo[d]thiazol-2-yl)isoxazole

Katalognummer: B12878957
Molekulargewicht: 202.23 g/mol
InChI-Schlüssel: QTRRVVVUIUMEKB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Benzo[d]thiazol-2-yl)isoxazole is a heterocyclic compound that combines the structural features of both benzothiazole and isoxazole rings. Benzothiazole is known for its wide range of biological activities, while isoxazole is recognized for its therapeutic potential. The fusion of these two rings in a single molecule imparts unique chemical and biological properties, making this compound an interesting subject for scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzo[d]thiazol-2-yl)isoxazole typically involves the reaction of benzothiazole derivatives with isoxazole precursors. One common method is the cyclization of 2-aminobenzothiazole with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as piperidine or triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Benzo[d]thiazol-2-yl)isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities and chemical properties .

Wissenschaftliche Forschungsanwendungen

4-(Benzo[d]thiazol-2-yl)isoxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, Alzheimer’s, and diabetes.

    Industry: Utilized in the development of new materials, sensors, and catalysts.

Wirkmechanismus

The mechanism of action of 4-(Benzo[d]thiazol-2-yl)isoxazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes like topoisomerase or kinases, leading to the disruption of cellular processes such as DNA replication or signal transduction. The compound’s ability to bind to these targets is influenced by its structural features, which allow it to form stable complexes with the active sites of the enzymes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(Benzo[d]thiazol-2-yl)isoxazole is unique due to its combined structural features of benzothiazole and isoxazole rings, which impart distinct chemical and biological properties. This fusion allows it to exhibit a broader range of activities compared to its individual components, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C10H6N2OS

Molekulargewicht

202.23 g/mol

IUPAC-Name

4-(1,3-benzothiazol-2-yl)-1,2-oxazole

InChI

InChI=1S/C10H6N2OS/c1-2-4-9-8(3-1)12-10(14-9)7-5-11-13-6-7/h1-6H

InChI-Schlüssel

QTRRVVVUIUMEKB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CON=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.